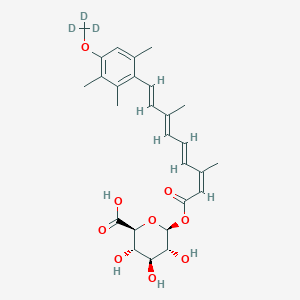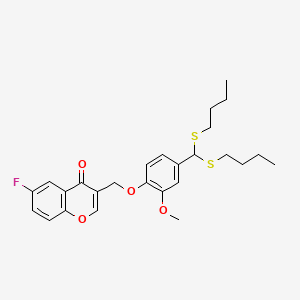
4,27-Dimethyl withaferin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,27-Dimethyl withaferin A is a synthetic analog of withanolide natural productsThese compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,27-Dimethyl withaferin A involves the modification of the withanolide structure. One common method includes the regioselective Michael addition to the unsaturated carbonyl system of withaferin A. This process involves the use of azomethine ylides generated in situ from proline and isatins or acenaphthoquinone . The reaction is highly chemo-, regio-, and stereoselective, resulting in the formation of cis-fused products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 4,27-Dimethyl withaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives with modified biological activities, which are studied for their potential therapeutic applications .
Scientific Research Applications
4,27-Dimethyl withaferin A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model for studying the reactivity of withanolides and their derivatives.
Biology: It is investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of 4,27-Dimethyl withaferin A involves multiple molecular targets and pathways:
Anticancer Activity: The compound interacts with key proteins involved in cancer cell proliferation, such as NF-κB, STAT, Hsp90, and p53.
Anti-inflammatory Effects: It inhibits the activity of transcription factors like NF-κB, reducing the expression of pro-inflammatory genes.
Neuroprotective Properties: The compound modulates oxidative stress and inflammatory pathways, providing neuroprotection in models of neurodegenerative diseases.
Comparison with Similar Compounds
4,27-Dimethyl withaferin A is unique among withanolides due to its specific structural modifications, which enhance its biological activity. Similar compounds include:
Withaferin A: The parent compound from which this compound is derived.
Withanolide D: Another withanolide with similar anticancer and anti-inflammatory properties.
Withanolide E: Known for its neuroprotective effects, it is structurally similar but has distinct biological activities.
Properties
Molecular Formula |
C30H42O6 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1S,2R,6S,7S,9R,11S,12S,15R,16S)-6-methoxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C30H42O6/c1-16-13-23(35-27(32)19(16)15-33-5)17(2)20-7-8-21-18-14-26-30(36-26)25(34-6)10-9-24(31)29(30,4)22(18)11-12-28(20,21)3/h9-10,17-18,20-23,25-26H,7-8,11-15H2,1-6H3/t17-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |
InChI Key |
MPAUUPAQELMJHR-NXRLXNGGSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)COC |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


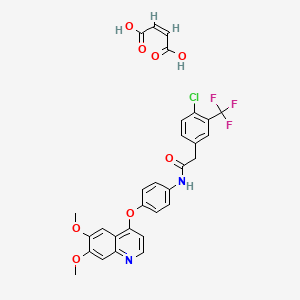
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
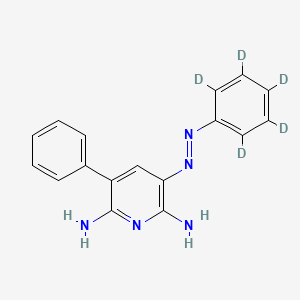
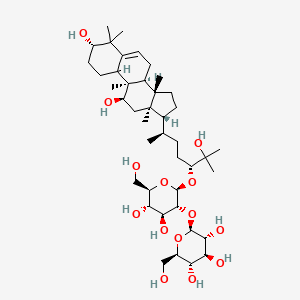
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
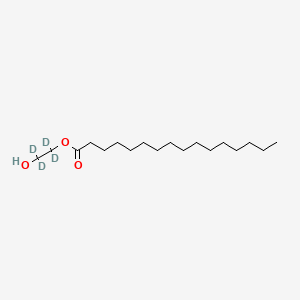
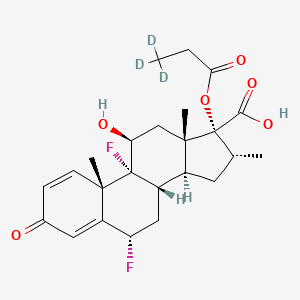

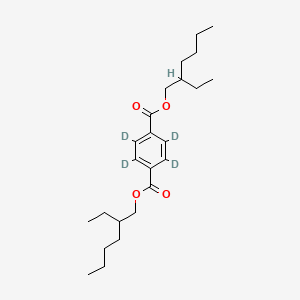
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

